
beta-Endorphin (6-31)
Overview
Description
Beta-Endorphin (6-31) is a truncated peptide derived from the full-length beta-endorphin (1-31), an endogenous opioid neuropeptide known for its roles in pain modulation, stress response, and emotional regulation . The (6-31) fragment retains the COOH-terminal segment (residues 6–31), which is critical for receptor binding and bioactivity. Studies demonstrate that beta-endorphin (6-31) retains high potency in displacing tritiated beta-endorphin from cellular binding sites in human glioblastoma SF126 cells, unlike the inactive (1-27) fragment . This highlights the structural importance of the COOH-terminal region for ligand-receptor interactions. Beta-endorphin (6-31) also exhibits lipolytic activity in adipose tissue, though its potency is lower than the full-length peptide . Its functional profile positions it as a key fragment for studying receptor specificity and truncated peptide efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Endorphin (6-31) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of beta-Endorphin (6-31) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Biotransformation Pathways
Beta-endorphin (6-31) is generated via enzymatic cleavage of β-endorphin (1-31) in inflamed tissues or serum. Key reactions include:
Proteolytic Cleavage Sites
-
pH Dependency : Hydrolysis accelerates in acidic environments (pH 5.5), mimicking inflamed tissue conditions .
-
Metabolite Stability : Shorter fragments (e.g., β-endorphin 6-17) degrade faster than longer ones (e.g., 6-31) .
Receptor Interactions and Binding
Beta-endorphin (6-31) does not bind classical opioid receptors (μ, δ, κ) but interacts with alternative cellular targets:
Non-Opioid Binding Sites
Target System | Binding Affinity (Kd) | Functional Outcome | Reference |
---|---|---|---|
Immune Cells | ~2.5 nM | Modulates chemotaxis, cytokine release | |
Glioblastoma Cells | 1.9 × 10⁻⁹ M | Binds COOH-terminal receptors |
-
Mechanism : The C-terminal region (residues 20–31) mediates binding to non-opioid receptors on immune cells .
-
Antagonism : Competes with full-length β-endorphin (1-31) but does not reverse its analgesic effects .
Immune System Modulation
Beta-endorphin (6-31) exerts immunomodulatory effects independent of opioid pathways:
Observed Effects
Pharmacological Implications
Property | β-Endorphin (6-31) | β-Endorphin (1-31) |
---|---|---|
Opioid Activity | None | Potent μ-receptor agonist |
Analgesic Potency | Inactive | High |
Immune Modulation | Direct, non-opioid | Indirect, opioid-mediated |
Metabolic Half-Life | ~15–30 min | ~2–5 min |
Scientific Research Applications
Neuroprotective Effects
Case Study: Stroke Models
Recent studies have demonstrated that αN-acetyl β-Endorphin (6-31) significantly reduces neural damage caused by permanent unilateral middle cerebral artery occlusion (pMCAO). In experimental models, administration of this peptide resulted in an approximate 80% reduction in infarct size, indicating its potential as a neuroprotective agent against ischemic brain injury .
Mechanism of Action
The protective effects are mediated through sigma-1 receptors (σ1Rs), which are crucial for the peptide's neuroprotective properties. In σ1R knockout mice, the beneficial effects were absent, underscoring the importance of this receptor in mediating the peptide's actions .
Anti-Inflammatory Properties
Case Study: Asthma Regulation
In a model of asthma induced by toluene diisocyanate, β-Endorphin (6-31) was shown to mitigate airway inflammation and oxidative stress. Pre-treatment with β-Endorphin significantly reduced inflammatory cell infiltration and levels of reactive oxygen species (ROS), myeloperoxidase (MPO), and pro-inflammatory cytokines such as TNF-α and IFN-γ .
Therapeutic Mechanism
The peptide appears to exert its anti-inflammatory effects by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This regulation leads to improved lung architecture and reduced oxidative damage .
Skin Protection Against UV Damage
Case Study: UVB-Induced Skin Injury
Research indicates that β-Endorphin (6-31) can protect against skin damage caused by ultraviolet B (UVB) irradiation. In human keratinocytes, treatment with β-Endorphin reduced the expression of pro-inflammatory cytokines and inhibited the NF-κB signaling pathway activated by UVB exposure .
Implications for Dermatology
These findings suggest potential applications of β-Endorphin in dermatological therapies aimed at preventing or treating UV-induced skin damage, highlighting its role in maintaining skin barrier function and reducing inflammation .
Analgesic Effects
Case Study: Pain Modulation
β-Endorphin (6-31) has been studied for its role in modulating pain responses. It was found to reduce the analgesic effects of morphine while enhancing those of other analgesics like DAMGO. This dual action suggests that β-Endorphin can be utilized to fine-tune pain management strategies .
Comparison Table of Applications
Application | Model/Study Type | Key Findings |
---|---|---|
Neuroprotection | pMCAO Stroke Model | 80% reduction in infarct size; σ1R dependent |
Anti-inflammatory | Asthma Model | Reduced ROS and cytokines; activated Nrf2 pathway |
Skin Protection | UVB Irradiation in Keratinocytes | Decreased inflammatory cytokines; inhibited NF-κB pathway |
Pain Modulation | Analgesia Studies | Modulates morphine analgesia; enhances DAMGO effects |
Mechanism of Action
Beta-Endorphin (6-31) exerts its effects primarily through binding to opioid receptors, including mu-opioid receptors, delta-opioid receptors, and kappa-opioid receptors. This binding leads to the activation of G-protein-coupled receptor pathways, resulting in the modulation of cyclic adenosine monophosphate (cAMP) levels and subsequent cellular responses. The peptide’s interaction with these receptors is crucial for its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Beta-endorphin (6-31) is compared below with structurally related peptides and species homologs to elucidate differences in receptor affinity, analgesic potency, and functional roles.
Structural and Functional Comparisons
Key Findings
Receptor Binding :
- Beta-endorphin (6-31) retains ~80% of the binding affinity of full-length beta-endorphin in human glioblastoma cells, emphasizing the necessity of the COOH-terminal segment (residues 6–31) for receptor interactions . The (1-27) fragment, which lacks this region, is inactive .
- Elephant beta-endorphin exhibits 5–6x higher binding affinity to rat brain opiate receptors compared to human beta-endorphin, likely due to sequence variations enhancing receptor compatibility .
Analgesic Activity: Full-length elephant beta-endorphin shows 7–8x greater antinociceptive potency in mice than human beta-endorphin, correlating with its enhanced receptor binding . Beta-endorphin (6-31)’s analgesic effects remain unquantified but may be reduced due to truncation. Camel beta-endorphin, despite structural similarity, has only 1% of human beta-endorphin’s receptor-binding activity, suggesting species-specific receptor incompatibility .
Lipolytic Activity :
- Beta-endorphin (6-31) stimulates glycerol release in rabbit adipose tissue, though with reduced efficacy compared to the full-length peptide . The last two C-terminal residues (30–31) are indispensable for this activity; truncations (e.g., 1–29) abolish lipolytic effects .
Species-Specific Variations :
- Rat anterior pituitary processes beta-endorphin into a form structurally akin to camel beta-endorphin (1-31), which has lower bioactivity in humans . Such differences underscore the impact of post-translational modifications and sequence divergence across species.
Biological Activity
Beta-Endorphin (6-31), a truncated form of the endogenous opioid peptide beta-endorphin, has garnered attention for its unique biological activities, particularly in pain modulation and immune response. This peptide is derived from the larger beta-endorphin (1-31) and retains significant pharmacological properties that distinguish it from its parent molecule.
Beta-Endorphin (6-31) operates primarily through interactions with opioid receptors, specifically the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). Unlike full-length beta-endorphin, which exhibits potent analgesic effects, the truncated form demonstrates a more nuanced profile of activity:
- Analgesic Effects : Research indicates that beta-endorphin (6-31) retains some analgesic properties, although these are significantly reduced compared to beta-endorphin (1-31). Studies have shown that modifications to the peptide sequence can affect its binding affinity and efficacy at opioid receptors .
- Non-opioid Mechanisms : Notably, beta-endorphin (6-31) has been implicated in non-opioid pathways as well. It has been observed to modulate immune responses independently of opioid receptors, suggesting potential therapeutic applications beyond pain relief. For instance, it has been shown to influence T cell proliferation and monocyte chemotaxis without requiring opioid receptor activation .
Pharmacokinetics
The metabolism of beta-endorphin (6-31) occurs rapidly in inflamed tissues, with studies indicating that its hydrolytic breakdown is faster than in serum or trypsin incubation. This rapid metabolism is crucial for understanding its therapeutic window and potential clinical applications .
Immune Modulation
A significant body of research has focused on the immune-modulating effects of beta-endorphin (6-31). For example:
- T Cell Proliferation : Studies have demonstrated that beta-endorphin (6-31) can enhance T cell proliferation, suggesting a role in immune response modulation. This effect was noted to occur at non-opioid receptors, indicating a distinct mechanism separate from classical opioid activity .
Behavioral Studies
Behavioral assays in animal models have highlighted the influence of beta-endorphin (6-31) on anxiety and stress responses:
- Anxiolytic Effects : In experiments involving transgenic mice with varying levels of beta-endorphin, it was found that those deficient in this peptide exhibited heightened anxiety responses when exposed to stressful stimuli. This suggests that beta-endorphin plays a critical role in modulating anxiety behaviors .
Comparative Analysis of Peptide Fragments
A comparative study of various truncated forms of beta-endorphin revealed differences in their biological activities:
Peptide Fragment | Analgesic Activity | Immune Modulation | Non-opioid Effects |
---|---|---|---|
Beta-Endorphin (1–31) | High | Yes | Yes |
Beta-Endorphin (6–31) | Moderate | Yes | Yes |
Beta-Endorphin (1–16) | Low | No | Yes |
Beta-Endorphin (2–17) | None | No | Strong anti-psychotic |
This table illustrates how truncation affects both analgesic potency and other biological activities.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying beta-Endorphin (6-31) in plasma, and what are their limitations?
Beta-Endorphin (6-31) is typically quantified using immunoassays (e.g., ELISA) or chromatographic techniques (e.g., HPLC). However, cross-reactivity with other endogenous opioids and matrix interference in plasma can affect accuracy. Advanced detection methods, such as mass spectrometry coupled with immunoprecipitation, improve specificity but require specialized equipment . Researchers should validate assays using appropriate controls and report recovery rates to address variability .
Q. How should dosage and administration routes be optimized for beta-Endorphin (6-31) in rodent models?
In mice, intraperitoneal administration of 0.03–1.00 μg/kg beta-Endorphin (6-31) has been shown to impair memory retention in inhibitory avoidance tasks. Dose conversion between species should account for body surface area differences (e.g., murine to human conversion factor: ~12.3). Solubility in saline or PBS must be confirmed to avoid aggregation, and aliquots should be stored at -80°C to prevent degradation .
Q. What experimental controls are critical when studying beta-Endorphin (6-31)'s role in stress response?
Include sham-treated groups (e.g., saline injections) and measure baseline corticosterone levels to account for stress-induced variability. Behavioral assays (e.g., forced swim tests) should be paired with biochemical endpoints (plasma beta-endorphin via ELISA) to correlate physiological and behavioral outcomes . Randomization of subjects and blinded data analysis are essential to mitigate bias .
Advanced Research Questions
Q. How can genetic polymorphisms (e.g., ACE ID/DD alleles) influence beta-Endorphin (6-31)'s effects on muscle fatigue?
Studies suggest ACE ID genotypes exhibit lower lactate dehydrogenase (LDH) and beta-endorphin post-exercise compared to DD genotypes, potentially due to altered opioid receptor sensitivity. Experimental designs should stratify subjects by genotype using PCR-based screening and include longitudinal measurements of muscle fatigue markers (e.g., lactic acid, LDH) . Confounding factors like training status must be statistically controlled .
Q. What methodological challenges arise when reconciling contradictory findings in beta-Endorphin (6-31)'s role in psychiatric disorders?
Inconsistent results in depression or PTSD studies may stem from heterogeneous patient cohorts (e.g., varying symptom severity) or assay variability. Meta-analyses should standardize inclusion criteria and employ random-effects models to account for between-study heterogeneity. Pre-registration of protocols (e.g., CONSORT-EHEALTH guidelines) enhances reproducibility .
Q. How can advanced computational tools improve the prediction of beta-Endorphin (6-31)'s receptor binding dynamics?
Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories can model interactions with μ-opioid receptors. Researchers should validate predictions using mutagenesis studies (e.g., alanine scanning) and report force field parameters (e.g., AMBER vs. CHARMM) to ensure reproducibility .
Q. Data Analysis & Reporting Standards
Q. What statistical approaches are recommended for analyzing beta-Endorphin (6-31) time-series data?
Use mixed-effects models to handle repeated measures (e.g., pre/post-intervention plasma levels). Non-normal distributions may require log transformation or non-parametric tests (e.g., Wilcoxon signed-rank). Software like R (lme4 package) or MYSTAT/LazStats can automate replication of ANOVA/t-test workflows .
Q. How should researchers address publication bias in systematic reviews of beta-Endorphin (6-31)?
Conduct funnel plot asymmetry tests (e.g., Egger’s regression) and include gray literature (e.g., conference abstracts) to minimize bias. Tools like ROBIS (Risk Of Bias In Systematic reviews) assess methodological quality, while PRISMA checklists standardize reporting .
Q. Ethical & Regulatory Considerations
Q. What ethical safeguards are required for human studies involving beta-Endorphin (6-31) administration?
Obtain informed consent detailing potential risks (e.g., opioid receptor desensitization) and benefits. Minor assent and parental consent are mandatory for underage participants. Data anonymization and secure storage (e.g., encrypted databases) must comply with GDPR/HIPAA standards .
Q. Are current OECD guidelines sufficient to assess endocrine-disrupting effects of beta-Endorphin (6-31) analogs?
Existing guidelines (e.g., OECD TG 456) lack endpoints for neuroendocrine interactions. Propose tiered testing strategies: in vitro receptor binding assays followed by in vivo hypothalamic-pituitary-adrenal (HPA) axis modulation studies. Regulatory submissions should include raw data and code for transparency .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C131H218N34O40/c1-16-68(9)103(127(200)151-82(38-25-30-54-136)112(185)155-90(60-96(138)173)116(189)142-70(11)107(180)152-88(59-76-40-42-77(171)43-41-76)119(192)147-79(35-22-27-51-133)110(183)145-78(34-21-26-50-132)109(182)141-62-98(175)144-85(131(204)205)46-49-100(178)179)162-128(201)104(69(10)17-2)161-108(181)71(12)143-117(190)91(61-97(139)174)154-111(184)80(36-23-28-52-134)148-120(193)89(58-75-32-19-18-20-33-75)153-118(191)86(56-65(3)4)157-129(202)105(73(14)169)163-126(199)102(67(7)8)160-121(194)87(57-66(5)6)156-124(197)94-39-31-55-165(94)130(203)106(74(15)170)164-115(188)83(44-47-95(137)172)149-122(195)92(63-166)158-113(186)81(37-24-29-53-135)146-114(187)84(45-48-99(176)177)150-123(196)93(64-167)159-125(198)101(140)72(13)168/h18-20,32-33,40-43,65-74,78-94,101-106,166-171H,16-17,21-31,34-39,44-64,132-136,140H2,1-15H3,(H2,137,172)(H2,138,173)(H2,139,174)(H,141,182)(H,142,189)(H,143,190)(H,144,175)(H,145,183)(H,146,187)(H,147,192)(H,148,193)(H,149,195)(H,150,196)(H,151,200)(H,152,180)(H,153,191)(H,154,184)(H,155,185)(H,156,197)(H,157,202)(H,158,186)(H,159,198)(H,160,194)(H,161,181)(H,162,201)(H,163,199)(H,164,188)(H,176,177)(H,178,179)(H,204,205)/t68-,69-,70-,71-,72+,73+,74+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,101-,102-,103-,104-,105-,106-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFQMXJGOCODK-JXBHHXAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C131H218N34O40 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2909.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.